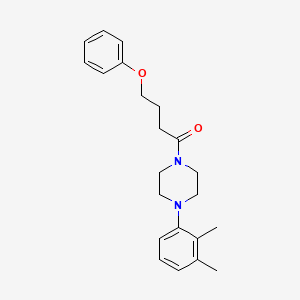
1-(2,3-dimethylphenyl)-4-(4-phenoxybutanoyl)piperazine
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(4-phenoxybutanoyl)piperazine is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibitory Activity
A study synthesized and examined a novel series of bis(pyrazoles) linked via a piperazine moiety for their in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. The compound 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine demonstrated notable antibacterial efficacies with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. Additionally, it exhibited superior biofilm inhibition activities compared to the reference drug Ciprofloxacin and showed significant inhibitory activities against MurB enzyme, a critical target in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Anti-Bone Cancer Activity
Another study focused on the synthesis, crystal structure, and evaluation of the in vitro anticancer activities of a heterocyclic compound derived from piperazine against three human bone cancer cell lines. The research explored the potential antiviral activity of the compound through molecular docking, highlighting its promising therapeutic applications (Lv et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
Research on bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) revealed that specific analogues were significantly more potent than the initial compounds. These studies have led to the clinical evaluation of atevirdine mesylate, demonstrating the potential of piperazine derivatives in developing new therapeutic agents for HIV-1 (Romero et al., 1994).
Anti-Malarial Activity
The crystal structures of certain piperazine derivatives with anti-malarial activity were reported, offering insights into the molecular features critical for their efficacy. These studies contribute to the understanding of drug design principles for malaria treatment (Cunico et al., 2009).
Propiedades
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-8-6-11-21(19(18)2)23-13-15-24(16-14-23)22(25)12-7-17-26-20-9-4-3-5-10-20/h3-6,8-11H,7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIIGRHHUDSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
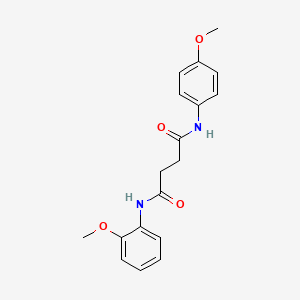
![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)
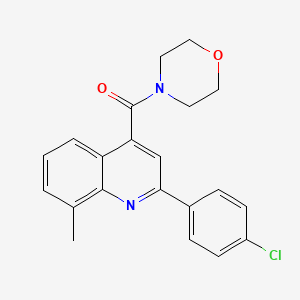
![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
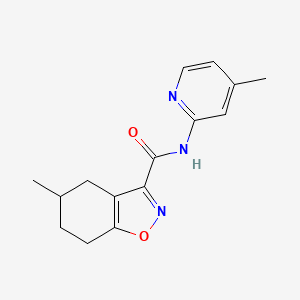

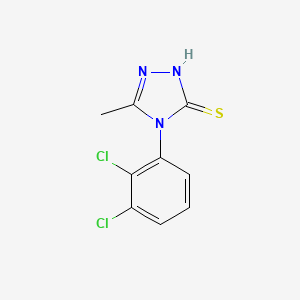
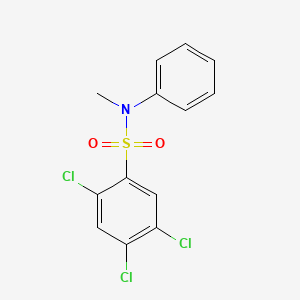
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)

![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
